molecular formula C13H16Cl2N2O3 B13783142 Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate CAS No. 68921-70-0

Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate

Cat. No.: B13783142
CAS No.: 68921-70-0
M. Wt: 319.18 g/mol
InChI Key: ISHOUVWLWQRCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetylamino group, dichlorophenyl group, and a butyrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, followed by their coupling and subsequent esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are optimized to minimize by-products and maximize the output.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate involves its interaction with specific molecular targets. The acetylamino and dichlorophenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate
  • Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]propionate
  • Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]acetate

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

68921-70-0

Molecular Formula

C13H16Cl2N2O3

Molecular Weight

319.18 g/mol

IUPAC Name

methyl 4-(2-acetamido-4,5-dichloroanilino)butanoate

InChI

InChI=1S/C13H16Cl2N2O3/c1-8(18)17-12-7-10(15)9(14)6-11(12)16-5-3-4-13(19)20-2/h6-7,16H,3-5H2,1-2H3,(H,17,18)

InChI Key

ISHOUVWLWQRCDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1NCCCC(=O)OC)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.